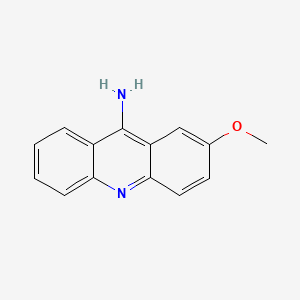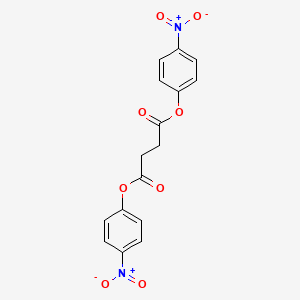
2-methoxyacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxyacridin-9-amine is a derivative of acridine, a class of heterocyclic compounds containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of acridine, 9-amino-2-methoxy- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate and dimethylformamide . This reaction results in the substitution of the chlorine atoms with amino groups, yielding the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反応の分析
2-methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-methoxyacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for DNA intercalation studies.
Biology: Employed in the study of membrane-bound ATPases and proton pump activities.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules.
作用機序
The mechanism of action of acridine, 9-amino-2-methoxy- involves its ability to intercalate into DNA, selectively binding to poly (dA-dT) sequences . This intercalation disrupts the normal function of DNA, inhibiting transcription and translation processes. Additionally, the compound can inhibit enzymes such as acetylcholinesterase, further contributing to its biological activities .
類似化合物との比較
2-methoxyacridin-9-amine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate into DNA.
Quinacrine: Used as an antimalarial and antibacterial agent.
Triazoloacridone: Investigated for its potential anticancer activities. The uniqueness of acridine, 9-amino-2-methoxy- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
3407-99-6 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
2-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) |
InChIキー |
MPQHRPVQJUEINF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
正規SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N |
Key on ui other cas no. |
3407-99-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Chloro-3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1655212.png)

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)




